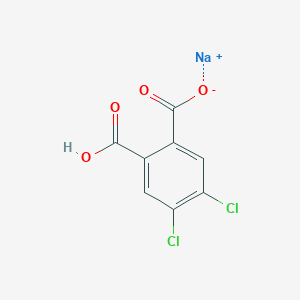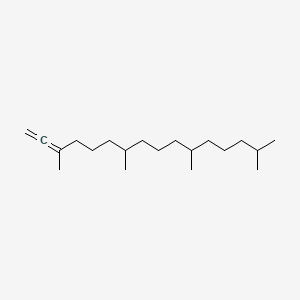
4,5-Dichlorophthalic acid monosodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dichlorophthalic acid monosodium salt is a chemical compound with the molecular formula C8H3Cl2NaO4. It is derived from 4,5-Dichlorophthalic acid, which is a chlorinated derivative of phthalic acid. This compound is known for its unique properties and is used in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 4,5-Dichlorophthalic acid monosodium salt typically involves the chlorination of phthalic acid. One common method includes the reaction of phthalic anhydride with chlorine in an aqueous solution of caustic soda at low temperatures (10-15°C). This process yields a mixture of chlorinated phthalic acids, which can be further purified to obtain the desired product .
Another method involves the interaction of phthalic anhydride with sodium hypochlorite in the presence of sodium chloride and sodium acetate. The reaction is carried out at temperatures between 60-70°C, followed by cooling and separation of the target product .
Industrial Production Methods
Industrial production of this compound often employs large-scale chlorination processes. These methods are optimized to maximize yield and minimize impurities. The use of advanced purification techniques, such as crystallization and recrystallization, ensures the production of high-purity compounds suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Dichlorophthalic acid monosodium salt undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert it into less chlorinated derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products Formed
The major products formed from these reactions include various chlorinated and non-chlorinated derivatives of phthalic acid. These products have distinct properties and can be used in different applications .
Wissenschaftliche Forschungsanwendungen
4,5-Dichlorophthalic acid monosodium salt has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 4,5-Dichlorophthalic acid monosodium salt involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biochemical effects, depending on the context and concentration of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5-Dichlorophthalic acid: The parent compound, which shares similar chemical properties but lacks the sodium salt component.
3,4-Dichlorophthalic acid: Another chlorinated derivative with different substitution patterns on the aromatic ring.
2,3-Dichlorophthalic acid: A compound with chlorination at different positions, leading to distinct chemical behavior.
Uniqueness
4,5-Dichlorophthalic acid monosodium salt is unique due to its specific chlorination pattern and the presence of the sodium salt. This combination imparts distinct solubility, reactivity, and stability properties, making it suitable for specialized applications in research and industry .
Eigenschaften
Molekularformel |
C8H3Cl2NaO4 |
|---|---|
Molekulargewicht |
257.00 g/mol |
IUPAC-Name |
sodium;2-carboxy-4,5-dichlorobenzoate |
InChI |
InChI=1S/C8H4Cl2O4.Na/c9-5-1-3(7(11)12)4(8(13)14)2-6(5)10;/h1-2H,(H,11,12)(H,13,14);/q;+1/p-1 |
InChI-Schlüssel |
DSGYKFHTOCXJAB-UHFFFAOYSA-M |
Kanonische SMILES |
C1=C(C(=CC(=C1Cl)Cl)C(=O)[O-])C(=O)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Piperidine, 4-(2-chloro-3-fluorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]-](/img/structure/B13785615.png)







![4-Piperidinecarboxamide, 1-(1H-pyrrolo[2,3-B]pyridin-4-YL)-](/img/structure/B13785649.png)
![(3S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid](/img/structure/B13785652.png)
